REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][C:7]([CH3:14])=[CH:6][C:5]2=[O:15].C(N)CCC.[I:21]I.[I-].[K+]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][C:7]([CH3:14])=[C:6]([I:21])[C:5]2=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
6.43 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C=C(NC2=CC1OC)C)=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Residual iodine was quenched with 0.1 M aqueous sodium thiosulfate
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C(=C(NC2=CC1OC)C)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.93 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |